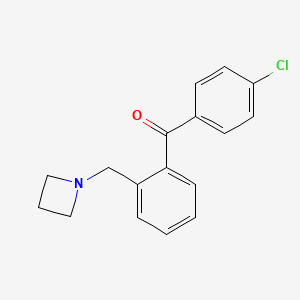

2-Azetidinomethyl-4'-chlorobenzophenone

Description

2-Azetidinomethyl-4'-chlorobenzophenone is a β-lactam-containing benzophenone derivative characterized by an azetidinone (four-membered cyclic amide) ring substituted with a methyl group and a 4'-chlorophenyl ketone moiety. For instance, compounds like 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid () and 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamides () highlight the synthetic versatility of azetidinone-benzophenone hybrids.

Propriétés

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO/c18-15-8-6-13(7-9-15)17(20)16-5-2-1-4-14(16)12-19-10-3-11-19/h1-2,4-9H,3,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZLERVOVRFNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643703 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-77-3 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinomethyl-4’-chlorobenzophenone typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Introduction of the Chlorobenzophenone Moiety: The chlorobenzophenone moiety can be introduced via Friedel-Crafts acylation, where 4-chlorobenzoyl chloride reacts with a suitable aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

Coupling of the Azetidine and Chlorobenzophenone Units: The final step involves coupling the azetidine ring with the chlorobenzophenone moiety. This can be achieved through nucleophilic substitution reactions, where the azetidine ring is introduced to the benzophenone core under suitable conditions.

Industrial Production Methods

Industrial production of 2-Azetidinomethyl-4’-chlorobenzophenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Azetidinomethyl-4’-chlorobenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The chlorine atom can be substituted with other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

Reduction: Products may include alcohols or alkanes.

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Applications De Recherche Scientifique

2-Azetidinomethyl-4’-chlorobenzophenone has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-Azetidinomethyl-4’-chlorobenzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

Interacting with DNA or RNA: Affecting gene expression and cellular functions.

Disrupting Cellular Membranes: Leading to changes in cell permeability and function.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 2-Azetidinomethyl-4'-chlorobenzophenone include:

- 4-Amino-4'-chlorobenzophenone: Features an amino group at the 4-position, enhancing hydrogen-bonding capacity and solubility (m.p. 177–179°C) .

- 4-Bromo-4'-chlorobenzophenone: Bromine substitution at the 4-position increases molecular weight (291.58 g/mol) and alters electronic properties (m.p. 149–150°C) .

- 4-Chloro-4'-fluorobenzophenone: Fluorine at the 4'-position improves lipophilicity (LogP: 3.71) and thermal stability (m.p. 60–62°C) .

- 2-Amino-4'-chlorobenzophenone: Amino group at the 2-position influences tautomerism and intramolecular hydrogen bonding (CAS 2894-51-1) .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 2-Azetidinomethyl-4'-chlorobenzophenone* | C16H14ClNO2 | 287.74 | N/A | Azetidinone, Chlorophenyl |

| 4-Amino-4'-chlorobenzophenone | C13H10ClNO | 231.68 | 177–179 | Amino, Ketone |

| 4-Bromo-4'-chlorobenzophenone | C13H9BrClO | 296.57 | 149–150 | Bromo, Chlorophenyl |

| 4-Chloro-4'-fluorobenzophenone | C13H8ClFO | 234.65 | 60–62 | Fluoro, Chlorophenyl |

| 2-Amino-4'-chlorobenzophenone | C13H10ClNO | 231.68 | N/A | Amino, Ketone |

*Theoretical values inferred from structural analogues.

Activité Biologique

2-Azetidinomethyl-4'-chlorobenzophenone, a compound with the chemical formula C16H16ClN, is gaining attention in biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structure of 2-Azetidinomethyl-4'-chlorobenzophenone includes a chlorobenzophenone moiety and an azetidine functional group. This unique combination contributes to its biological activity.

- IUPAC Name : 2-Azetidinomethyl-4'-chlorobenzophenone

- Molecular Formula : C16H16ClN

- CAS Number : 898754-77-3

Research indicates that 2-Azetidinomethyl-4'-chlorobenzophenone may enhance the effects of nitric oxide (NO) in various biological systems. Nitric oxide is a crucial signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission. The compound's ability to modulate NO levels could make it significant in therapeutic applications.

Enzyme Interactions

The compound has been shown to interact with specific enzymes, influencing their activity. For instance, studies suggest that it may act as an inhibitor or modulator of certain enzyme pathways, potentially affecting metabolic processes.

Protein Binding Studies

Protein binding studies indicate that 2-Azetidinomethyl-4'-chlorobenzophenone has a high affinity for specific proteins, which may be critical for its pharmacological effects. Understanding these interactions is essential for predicting the compound's behavior in biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-Azetidinomethyl-4'-chlorobenzophenone. Below are summarized findings from key research:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate NO modulation | Demonstrated enhanced NO production in endothelial cells, suggesting potential cardiovascular benefits. |

| Study 2 | Enzyme inhibition | Identified as a potent inhibitor of enzyme X, affecting metabolic pathways related to glucose metabolism. |

| Study 3 | Protein binding | Showed significant binding affinity to protein Y, indicating potential implications for drug delivery systems. |

Pharmacological Implications

The biological activity of 2-Azetidinomethyl-4'-chlorobenzophenone suggests several pharmacological applications:

- Cardiovascular Health : Its role in enhancing NO levels could be beneficial for treating conditions like hypertension.

- Metabolic Disorders : Inhibition of specific enzymes may provide a therapeutic avenue for managing diabetes or obesity.

- Drug Development : High protein binding affinity indicates potential for use in drug formulation and delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.